

Spectroscopic Profile of Tetrafluoroterephthalic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Tetrafluoroterephthalic acid*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tetrafluoroterephthalic acid**, a key building block in the development of advanced materials and pharmaceuticals. This document presents nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data, along with detailed experimental protocols to aid in the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **tetrafluoroterephthalic acid**. The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR spectral data.

NMR Data

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for **Tetrafluoroterephthalic Acid** in Acetone-d₆[[1](#)]

Nucleus	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
^1H	11.2	singlet	-	COOH
^{13}C	160.1	singlet	-	COOH
145.9	doublet of multiplets	$^{1}\text{JCF} = 253.1$	C2, C3, C5, C6	
116.4	multiplet	-	C1, C4	
^{19}F	-140.75	singlet	-	F2, F3, F5, F6

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 2,3,5,6-tetrafluoroterephthalic acid (5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as acetone-d₆.^[1] The solution should be homogeneous and free of any solid particles.

Instrumentation and Acquisition: NMR spectra are typically acquired on a spectrometer operating at a field strength of 400 MHz or higher. For the acquisition of ^{13}C spectra of fluorinated compounds, ^1H and ^{19}F double decoupling can be employed to simplify the spectra and enhance the signal-to-noise ratio. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used for ^1H , ^{13}C , and ^{19}F acquisitions.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in tetrafluoroterephthalic acid.

IR Spectral Data

The NIST Chemistry WebBook provides a reference IR spectrum for 2,3,5,6-tetrafluoroterephthalic acid. The spectrum was obtained from a solid sample prepared as a split mull, using Fluorolube for the 3800-1330 cm^{-1} region and Nujol for the 1330-400 cm^{-1}

region.[2] Key vibrational bands are expected for the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and C-F stretching modes.

Table 2: Predicted Key IR Absorption Regions for **Tetrafluoroterephthalic Acid**

Wavenumber Range (cm ⁻¹)	Vibration
3300 - 2500	O-H stretch (broad, characteristic of carboxylic acid dimers)
1720 - 1680	C=O stretch
1440 - 1395	O-H bend
1300 - 1000	C-F stretch
1250 - 1020	C-O stretch

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- Approximately 1-2 mg of finely ground **tetrafluoroterephthalic acid** is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on the molecular vibrations of **tetrafluoroterephthalic acid**. While a publicly available, comprehensive Raman spectrum with peak assignments for 2,3,5,6-

tetrafluoroterephthalic acid is not readily found in the searched literature, data for the closely related terephthalic acid can provide some insight into the expected vibrational modes.^{[3][4][5]} For fluorinated compounds, strong Raman scattering from C-F bonds is also anticipated.

Expected Raman Active Modes

Based on the structure of **tetrafluoroterephthalic acid**, the following Raman active modes are expected:

- Aromatic C-C stretching: Bands in the region of 1600-1400 cm^{-1} .
- Carboxylic acid C=O stretching: A band typically around 1650 cm^{-1} .
- C-F stretching: Strong bands in the 1300-1000 cm^{-1} region.
- Ring breathing modes: Characteristic vibrations of the benzene ring.

Experimental Protocol for Raman Spectroscopy

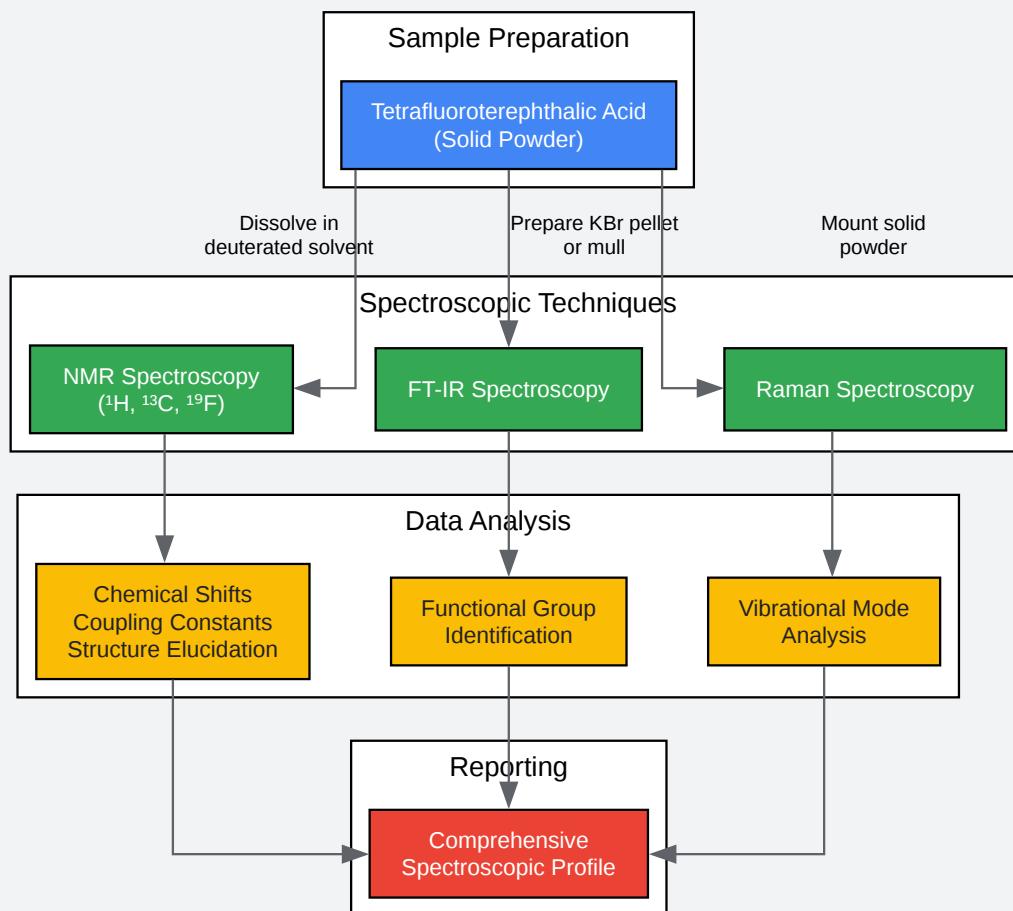
Sample Preparation: A small amount of the solid, powdered **tetrafluoroterephthalic acid** is placed on a microscope slide or in a sample holder.

Instrumentation and Acquisition: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of approximately 200 to 3500 cm^{-1} .

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **tetrafluoroterephthalic acid**.

Spectroscopic Analysis of Tetrafluoroterephthalic Acid

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